N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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Overview
Description
N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry.
Scientific Research Applications
N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been studied for its potential anticancer activity and has shown promising results in inhibiting cancer cell growth.
Mechanism of Action
The mechanism of action of N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in bacterial cell wall synthesis and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have antimicrobial and anticancer activity. Additionally, it has been studied for its potential anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its potential as a broad-spectrum antimicrobial agent. It has been shown to be effective against various bacterial strains, including those that are resistant to traditional antibiotics. However, one limitation of this compound is its potential toxicity and side effects, which need to be further studied and evaluated.
Future Directions
There are several future directions for the research and development of N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One direction is to further study its potential anticancer activity and evaluate its effectiveness in different cancer types. Another direction is to investigate its potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to evaluate its safety and potential side effects in humans.
Synthesis Methods
N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can be synthesized through a series of chemical reactions. The synthesis method involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with N-allylaniline to form N-allyl-5-chloro-2-methoxybenzamide. Finally, the compound is reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde to form this compound.
properties
IUPAC Name |
5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-3-11-24(20(25)16-12-15(21)9-10-17(16)26-2)13-18-22-19(23-27-18)14-7-5-4-6-8-14/h3-10,12H,1,11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOMCQGQTVCGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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